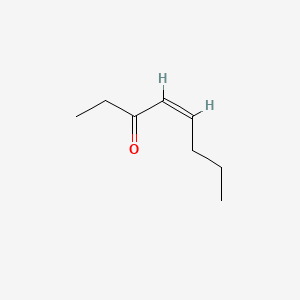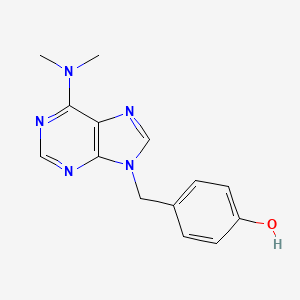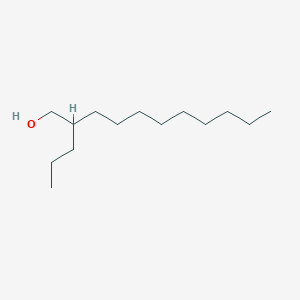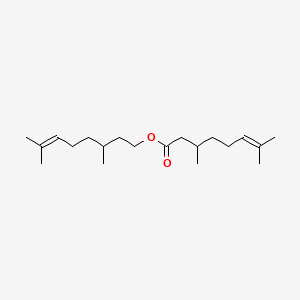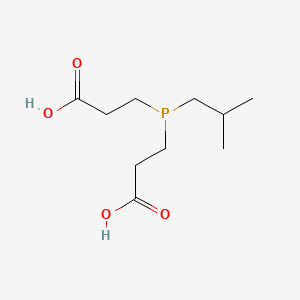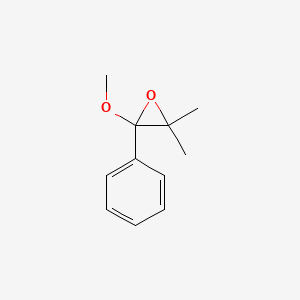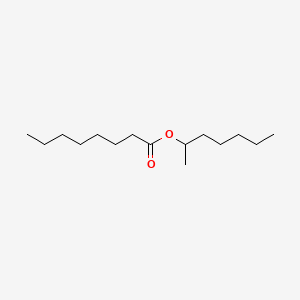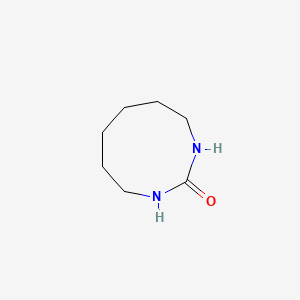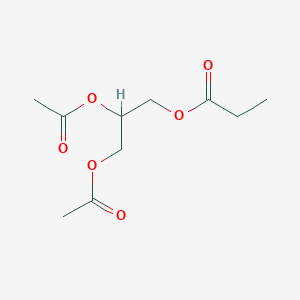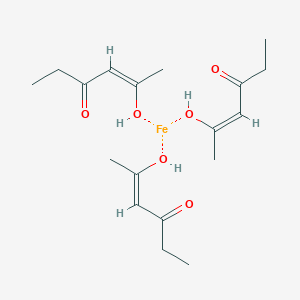
Tris(hexane-2,4-dionato-O,O')iron
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris-(hexane-2,4-dionato-o,o’)iron: is a coordination compound with the molecular formula C18H30FeO6 It is known for its distinctive structure, where an iron atom is coordinated with three hexane-2,4-dionato ligands
准备方法
Synthetic Routes and Reaction Conditions: Tris-(hexane-2,4-dionato-o,o’)iron can be synthesized through the reaction of iron(III) chloride with hexane-2,4-dione in the presence of a base. The reaction typically involves dissolving iron(III) chloride in a suitable solvent, such as ethanol, and then adding hexane-2,4-dione and a base like sodium hydroxide. The mixture is stirred and heated to facilitate the formation of the coordination compound. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for tris-(hexane-2,4-dionato-o,o’)iron are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.
化学反应分析
Types of Reactions: Tris-(hexane-2,4-dionato-o,o’)iron undergoes various chemical reactions, including:
Oxidation: The iron center can undergo oxidation reactions, leading to changes in its oxidation state.
Reduction: The compound can be reduced under specific conditions, altering the oxidation state of the iron atom.
Substitution: Ligands in the coordination sphere can be substituted with other ligands, leading to the formation of new coordination compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent and temperature conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iron(IV) or iron(V) species, while reduction may yield iron(II) complexes. Substitution reactions result in new coordination compounds with different ligands.
科学研究应用
Chemistry: Tris-(hexane-2,4-dionato-o,o’)iron is used as a precursor in the synthesis of other iron-containing compounds. It is also studied for its catalytic properties in various chemical reactions, including oxidation and reduction processes.
Biology: In biological research, tris-(hexane-2,4-dionato-o,o’)iron is investigated for its potential role in mimicking the active sites of certain metalloenzymes. This makes it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors.
Medicine: The compound’s potential medicinal applications include its use as a model compound for developing iron-based drugs. Its ability to undergo redox reactions makes it a candidate for studying iron’s role in biological systems and developing therapeutic agents.
Industry: In industrial applications, tris-(hexane-2,4-dionato-o,o’)iron is explored for its use in materials science, particularly in the development of magnetic materials and catalysts for chemical processes.
作用机制
The mechanism of action of tris-(hexane-2,4-dionato-o,o’)iron involves its ability to undergo redox reactions, which can alter the oxidation state of the iron center. This redox activity is crucial for its catalytic properties and its role in mimicking metalloenzyme active sites. The compound can interact with various molecular targets, including substrates in catalytic reactions and biological molecules in enzyme studies.
相似化合物的比较
Tris-(hexane-2,4-dionato-o,o’)cobalt: Similar structure but with cobalt as the central metal atom.
Tris-(3-nitropentane-2,4-dionato-o,o’)iron: A variant with different ligands.
Tris-(hexane-2,4-dionato-o,o’)nickel: Similar structure but with nickel as the central metal atom.
Uniqueness: Tris-(hexane-2,4-dionato-o,o’)iron is unique due to its specific coordination environment and the redox properties of the iron center. This makes it particularly valuable in catalytic applications and studies involving iron’s role in biological systems.
属性
CAS 编号 |
39114-45-9 |
|---|---|
分子式 |
C18H30FeO6 |
分子量 |
398.3 g/mol |
IUPAC 名称 |
(Z)-5-hydroxyhex-4-en-3-one;iron |
InChI |
InChI=1S/3C6H10O2.Fe/c3*1-3-6(8)4-5(2)7;/h3*4,7H,3H2,1-2H3;/b3*5-4-; |
InChI 键 |
KVAXGVKRUFLYAM-VNGPFPIXSA-N |
手性 SMILES |
CCC(=O)/C=C(\O)/C.CCC(=O)/C=C(\O)/C.CCC(=O)/C=C(\O)/C.[Fe] |
规范 SMILES |
CCC(=O)C=C(C)O.CCC(=O)C=C(C)O.CCC(=O)C=C(C)O.[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


